2-[5-Tetrazolyl]PhenylboronicAcid
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Description
2-[5-Tetrazolyl]Phenylboronic Acid is a boronic acid derivative with a tetrazolyl group attached to the phenyl ring . It is a white to yellow powder . The molecular formula is C7H7BN4O2 and the molecular weight is 189.97 g/mol .
Synthesis Analysis
The synthesis of phenylboronic acid derivatives often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
The boron atom in phenylboronic acids is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .Chemical Reactions Analysis
Phenylboronic acids are known to participate in numerous cross-coupling reactions where they serve as a source of a phenyl group . They are also involved in the Suzuki coupling reaction, in which a boronic acid reacts with an organic halide to form a carbon–carbon bond .Physical And Chemical Properties Analysis
2-[5-Tetrazolyl]Phenylboronic Acid has a melting point of 148°C to 152°C . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Safety And Hazards
Future Directions
Phenylboronic acid derivatives, including 2-[5-Tetrazolyl]Phenylboronic Acid, have potential applications in the field of bioanalytical chemistry. For example, they can be used in the design of glucose-sensitive hydrogels for insulin delivery . Furthermore, they can be used as functional and modular fluorescent tools for the tethering of the glycan domain of antibodies .
properties
CAS RN |
15884-01-8 |
---|---|
Product Name |
2-[5-Tetrazolyl]PhenylboronicAcid |
Molecular Formula |
C32H16Cl2N8Sn |
Molecular Weight |
0 |
Origin of Product |
United States |
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